2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone]
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Overview
Description
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a hydrazinylidene group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] typically involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with barbituric acid under reflux conditions to yield the target compound. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The hydrazinylidene group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and fused heterocyclic systems.
Scientific Research Applications
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of high-energy density materials and as a component in organic electronics.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Mechanism of Action
The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinylidene group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to participate in redox reactions allows it to modulate cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different substitution pattern on the phenyl ring.
5-(phenylhydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the chlorine substituent on the phenyl ring.
Uniqueness
The presence of the 3-chlorophenyl group in 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] imparts unique electronic and steric properties, enhancing its reactivity and binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C10H7ClN4O3 |
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Molecular Weight |
266.64g/mol |
IUPAC Name |
5-[(3-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN4O3/c11-5-2-1-3-6(4-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
InChI Key |
POWUYCIMEPYSKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=C(NC(=O)NC2=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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